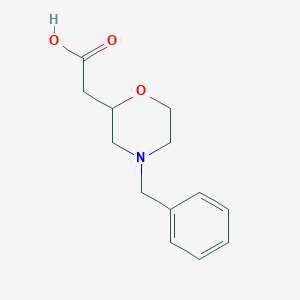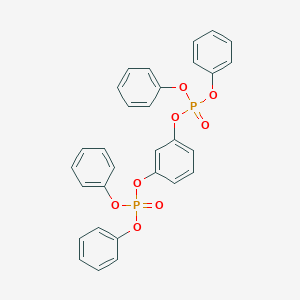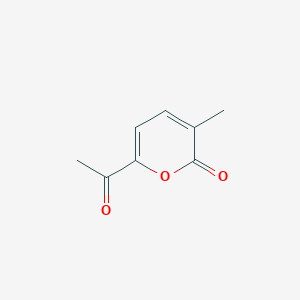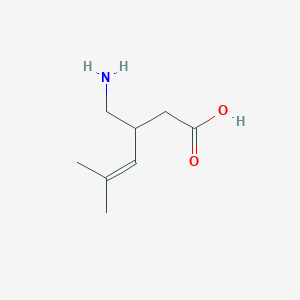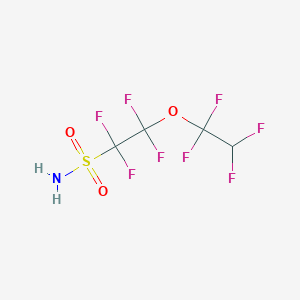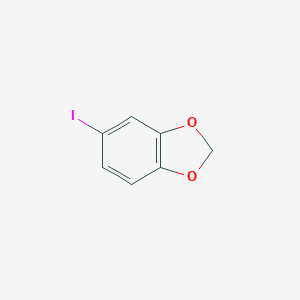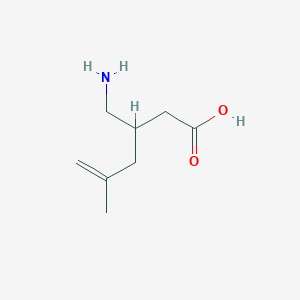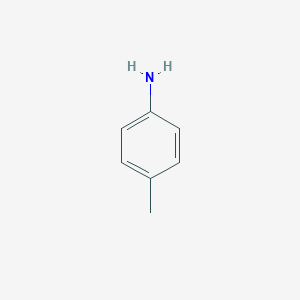
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is a synthetic compound that belongs to the family of benzothieno pyridines. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications.
科学研究应用
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
作用机制
The mechanism of action of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is not fully understood. However, it has been shown to act on various molecular targets, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the NF-κB pathway, which regulates inflammation and immune response. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
生化和生理效应
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes and reducing oxidative stress. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
One advantage of using 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine in lab experiments is its ability to act on multiple molecular targets, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
未来方向
For research on 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine include further studies on its mechanism of action and optimization of its use in lab experiments. It also includes studies on its potential use in the treatment of neurodegenerative diseases and cancer, as well as its potential use as a neuroprotective agent. Additionally, future research could focus on the development of new compounds based on the structure of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine with improved properties and potential applications.
合成方法
The synthesis of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a catalyst. The resulting product is then treated with an acid to form the final compound. This method has been optimized to produce high yields of pure compound, making it suitable for large-scale synthesis.
属性
CAS 编号 |
151227-26-8 |
|---|---|
产品名称 |
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine |
分子式 |
C18H22N2O2S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22) |
InChI 键 |
SVRBBAYDEIWDKC-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
规范 SMILES |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
同义词 |
3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine 3-OHCycNCO-BTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



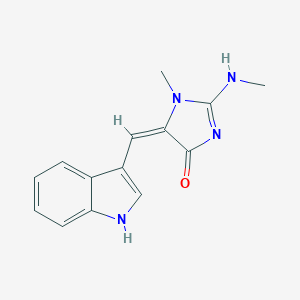
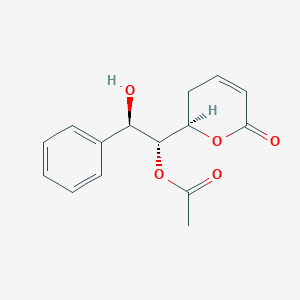
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
